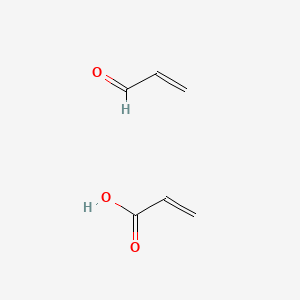![molecular formula C13H15ClN2 B1230006 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene CAS No. 200432-88-8](/img/structure/B1230006.png)
5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene is an azepine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Azabicyclo Compounds in Analgesic Activity Research : Compounds like 2-methyl-2-azabicyclo[3.3.1]non-6-ene were synthesized to evaluate their potential analgetic activity, although they showed little to no activity in this regard (Cavestri & Mokotoff, 1977).
Pathways to Substituted Pyridinecarboxylic Acid Derivatives : Research on reactions of alcohols or amines with dichloro-oxa-azabicycloocten-ones, like 5-(6-Chloro-3-pyridinyl)-9-azabicyclo[4.2.1]non-4-ene, leads to the creation of pyridinecarboxylic acid derivatives (Dubois & Hoornaert, 1996).
Characterization of 5,6-Dihydropyridine : Synthesis of 5,6-dihydropyridine, which shares structural elements with this compound, contributes to understanding the chemical properties and potential applications of such compounds (Lasne, Ripoll, Guillemin, & Denis, 1985).
Pharmaceutical Research
Synthesis of Epibatidine Isomers : The compound has been used in the synthesis of epibatidine isomers, which are important in the study of nicotinic acetylcholine receptor binding and antinociceptive properties (Cox & Malpass, 1999).
Nicotinic Acetylcholine Receptor Binding : Research on 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, closely related to the compound , provides insights into nicotinic acetylcholine receptor binding and its implications for analgesic properties (Carroll et al., 2001).
Eigenschaften
CAS-Nummer |
200432-88-8 |
|---|---|
Molekularformel |
C13H15ClN2 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene |
InChI |
InChI=1S/C13H15ClN2/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10/h3-4,7-8,10,12,16H,1-2,5-6H2 |
InChI-Schlüssel |
TVSNVPGPFGAKPT-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
Kanonische SMILES |
C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl |
Synonyme |
(2-chloro-5-pyridyl)-9-azabicyclo(4.2.1)non-2-ene UB 165 UB-165 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



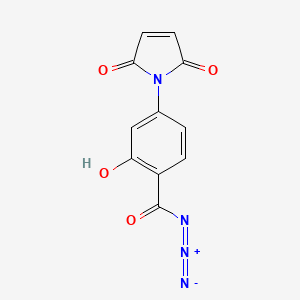
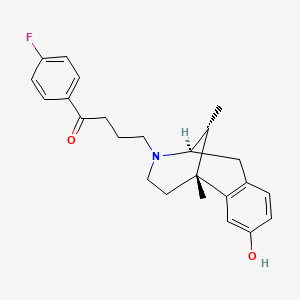
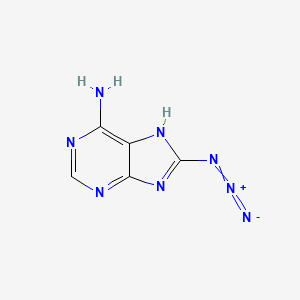
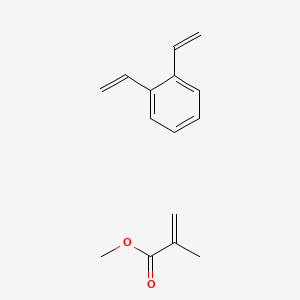
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)



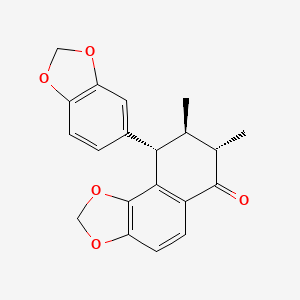

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)
